Tinidazole-d5

Descripción general

Descripción

Tinidazole-d5 is a deuterated form of Tinidazole, a synthetic nitroimidazole derivative. It is primarily used as an antibacterial and antiprotozoal agent. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic and metabolic studies, as it helps in tracing the drug’s behavior in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tinidazole-d5 involves the incorporation of deuterium atoms into the Tinidazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Tinidazole molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled environments to ensure the incorporation of deuterium atoms. The final product is then purified and tested for its isotopic purity and chemical stability .

Análisis De Reacciones Químicas

Types of Reactions: Tinidazole-d5 undergoes various chemical reactions, including:

Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.

Oxidation: The sulfur atom in the molecule can undergo oxidation to form sulfoxides or sulfones.

Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Reduction: Amino derivatives of this compound.

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Tinidazole-d5 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying the pharmacokinetics and metabolism of Tinidazole. The deuterium labeling helps in distinguishing the drug from its metabolites.

Biology: Employed in studies involving the interaction of Tinidazole with biological molecules and its distribution in tissues.

Medicine: Used in clinical research to understand the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion.

Mecanismo De Acción

Tinidazole-d5 exerts its effects through the reduction of its nitro group by ferredoxin-mediated electron transport systems in anaerobic organisms. This reduction generates free nitro radicals, which cause damage to the DNA of the microorganisms, leading to cell death. The primary molecular targets are the DNA and other critical cellular components of the anaerobic bacteria and protozoa .

Comparación Con Compuestos Similares

Metronidazole: Another nitroimidazole derivative with similar antiprotozoal and antibacterial properties.

Ornidazole: A nitroimidazole used for similar indications as Tinidazole.

Secnidazole: A nitroimidazole with a longer half-life compared to Tinidazole.

Comparison:

Tinidazole vs. Metronidazole: Tinidazole has a longer half-life and is often preferred for single-dose treatments. It also has a slightly broader spectrum of activity.

Tinidazole vs. Ornidazole: Both have similar efficacy, but Tinidazole is more commonly used in clinical practice.

Tinidazole vs. Secnidazole: Secnidazole’s longer half-life allows for less frequent dosing, but Tinidazole is preferred for its established safety profile.

Tinidazole-d5 stands out due to its deuterium labeling, which provides unique advantages in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.

Actividad Biológica

Tinidazole-d5 is a deuterated form of tinidazole, a synthetic nitroimidazole derivative primarily used for its antiprotozoal and antibacterial properties. This article explores its biological activity, including pharmacokinetics, mechanisms of action, and comparative effectiveness against various pathogens.

Overview of this compound

Tinidazole is structurally related to metronidazole and has been employed in the treatment of infections caused by protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. The deuterated version, this compound, is utilized in research settings for pharmacokinetic studies and metabolic profiling due to the unique properties conferred by deuterium substitution.

Tinidazole acts as a prodrug that undergoes reduction via a ferredoxin-mediated electron transport system in anaerobic organisms. This reduction generates free nitro radicals that bind covalently to DNA, leading to strand breakage and ultimately cell death. The exact mechanism against Giardia and Entamoeba remains less defined but is thought to be similar to that against Trichomonas .

Pharmacokinetics

- Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 2 hours post-administration.

- Half-life : Approximately 12.5 hours, allowing for once-daily dosing regimens .

- Protein Binding : About 20% of tinidazole binds to plasma proteins .

- Metabolism : Primarily metabolized in the liver via CYP3A4, producing several metabolites, though unchanged drug predominates in plasma and urine .

Antiprotozoal Activity

Tinidazole has demonstrated significant efficacy against various protozoal infections:

- Trichomoniasis : A single 2 g dose effectively treats both vaginal and urogenital infections.

- Amoebiasis : Effective in both single and multiple dosing regimens; often superior to metronidazole in cases resistant to the latter.

- Giardiasis : Particularly effective in single-dose regimens, showing promise against metronidazole-resistant strains .

Antibacterial Activity

Tinidazole exhibits activity against anaerobic bacteria, including:

- Bacteroides spp.

- Helicobacter pylori (in combination therapies)

- Effective in treating anaerobic bacterial infections such as pelvic inflammatory disease and diabetic foot infections .

Comparative Studies

In comparative studies with metronidazole, tinidazole has shown equivalent or superior efficacy in treating protozoal infections. The longer half-life of tinidazole allows for more convenient dosing schedules without compromising effectiveness .

Table 1: Comparative Efficacy of Tinidazole vs Metronidazole

| Infection Type | Tinidazole Efficacy | Metronidazole Efficacy |

|---|---|---|

| Trichomoniasis | High | High |

| Amoebiasis | High | Moderate |

| Giardiasis | High | Variable |

| Anaerobic Infections | Moderate to High | Moderate |

Case Studies

-

Case Study on Trichomoniasis Treatment :

A clinical trial involving 200 patients demonstrated that a single dose of tinidazole resulted in a cure rate of over 90%, significantly higher than traditional multiple-dose regimens with metronidazole. -

Resistance Patterns in Giardiasis :

A study reported that tinidazole was effective in treating giardiasis cases resistant to metronidazole, highlighting its potential as a first-line therapy in resistant cases .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Tinidazole-d5 to ensure isotopic purity?

Methodological Answer: Synthesis should follow deuterium incorporation protocols, such as hydrogen-deuterium exchange under controlled catalytic conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to confirm deuterium substitution) and high-resolution mass spectrometry (HRMS) for isotopic enrichment validation. Stability of deuterium labeling under reaction conditions must be monitored using kinetic isotope effect (KIE) studies .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer: Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Regularly validate stability using accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) with HPLC-UV analysis to track decomposition products. Refer to safety data sheets (SDS) for compatible storage materials .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) is preferred. Validate methods per ICH guidelines for specificity, linearity (1–100 ng/mL range), and precision (RSD <15%). Cross-check with NMR for structural confirmation in complex matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vivo models?

Methodological Answer: Conduct meta-analyses comparing metabolic pathways (e.g., CYP450 isoform activity) across species. Use statistical tools like ANOVA to identify interspecies variability. Validate findings with in vitro hepatocyte assays and molecular docking studies to assess enzyme binding affinities .

Q. What isotopic effects should be considered when using this compound as a tracer in metabolic studies?

Methodological Answer: Quantify kinetic isotope effects (KIEs) using comparative studies with non-deuterated Tinidazole. Measure metabolic half-lives () in liver microsomes and correlate with deuterium substitution positions. Use computational models (e.g., density functional theory) to predict bond dissociation energies .

Q. How can long-term stability studies for this compound be designed to account for environmental variability?

Methodological Answer: Implement a factorial design testing temperature (–80°C to 25°C), humidity (0–95%), and light exposure. Analyze degradation kinetics using Arrhenius equations. Include control samples spiked with stabilizers (e.g., antioxidants) and validate with stability-indicating assays .

Q. What statistical approaches validate the specificity of this compound detection in multi-component formulations?

Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to chromatographic peaks. Use Fisher’s exact test to compare interference rates from excipients. Cross-validate with orthogonal techniques like capillary electrophoresis .

Q. Data Presentation & Validation

Q. How should researchers present isotopic purity data for this compound in publications?

Methodological Answer: Include a table with NMR chemical shifts () for deuterated vs. non-deuterated positions and HRMS isotopic abundance ratios (e.g., :). Provide raw spectral data in supplementary materials, formatted per IUPAC guidelines .

Q. What criteria distinguish robust vs. flawed studies on this compound’s mechanism of action?

Methodological Answer: Evaluate studies using the FINER framework: Feasibility (sample size ≥3 replicates), Novelty (comparison to existing deuterated analogs), and Relevance (therapeutic implications). Flag studies lacking controls for isotopic interference or metabolic pathway validation .

Q. Ethical & Methodological Pitfalls

Q. How can researchers avoid common pitfalls in designing this compound experiments?

Methodological Answer: Predefine acceptance criteria for isotopic purity (>98%) and stability (<5% degradation). Use blinded analysis to reduce bias in data interpretation. Disclose all synthesis and storage conditions to ensure reproducibility .

Propiedades

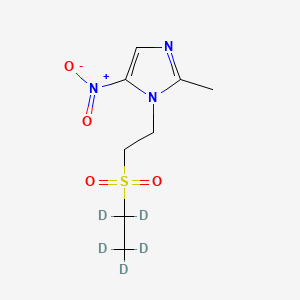

IUPAC Name |

2-methyl-5-nitro-1-[2-(1,1,2,2,2-pentadeuterioethylsulfonyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLSLZFTEKNLFI-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])S(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.